molecular formula C5H13NNaO4P B13743493 Cholinphosphate sodium salt

Cholinphosphate sodium salt

Cat. No.: B13743493
M. Wt: 205.12 g/mol
InChI Key: ZTLQZAKIWSXKFB-UHFFFAOYSA-M
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Description

Cholinphosphate sodium salt (CAS: 38950-20-8) is an organic phosphate compound with the molecular formula C₅H₁₃NNaO₄P and a molecular weight of 205.125 g/mol . It consists of a choline moiety linked to a phosphate group, neutralized by a sodium ion. Unlike simpler inorganic phosphates, the choline group may enhance membrane permeability and bioavailability .

Properties

Molecular Formula

C5H13NNaO4P

Molecular Weight

205.12 g/mol

IUPAC Name

sodium;2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C5H14NO4P.Na/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1

InChI Key

ZTLQZAKIWSXKFB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+]

Origin of Product

United States

Preparation Methods

Metathesis (Ion Exchange) Method

Another preparation route involves metathesis reactions, where the anion of a choline salt is exchanged with phosphate ions to yield this compound.

  • Starting with a choline chloride or choline salt of another anion, the compound is reacted with sodium phosphate salts (e.g., sodium dihydrogen phosphate).
  • Ion exchange membranes or controlled reaction conditions facilitate the replacement of chloride or other anions with phosphate.
  • This method can be optimized by controlling sodium ion flux and current density in electrochemical setups to minimize sodium contamination and maximize product purity.

This approach is particularly useful in industrial or continuous production settings where purity and yield optimization are critical.

Synthesis via Cytidine Phosphate and Choline Derivatives (Related Compound Insight)

Though specific to citicoline (CDP-choline), a closely related choline phosphate compound, industrially feasible processes offer insights into advanced preparation techniques that could be adapted for this compound.

  • The process involves reacting cytidine 5'-monophosphate or its salts with calcium phosphoryl choline chloride tetrahydrate in organic solvents.
  • The reaction is catalyzed by coupling agents such as dicyclohexyl carbodiimide (DCC).
  • Purification is achieved by removing soluble impurities using dicarboxylic acids or their salts, avoiding extensive chromatography.
  • The final product is neutralized with sodium hydroxide to form the sodium salt with >99% purity by HPLC analysis.

Though more complex, this method demonstrates the potential for high-purity sodium choline phosphate derivatives production in pharmaceutical or research contexts.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Neutralization with NaHCO3/NaOH Mild heating, aqueous medium, CO2 evolution if bicarbonate used Simple, scalable, cost-effective Requires careful moisture control
Metathesis (Ion Exchange) Ion exchange of anions, electrochemical control High purity, continuous production Requires specialized equipment
Coupling with Cytidine Phosphate Organic solvent, coupling agents, impurity removal with dicarboxylic acids High purity (>99%), pharmaceutical grade Complex, solvent handling, costly

Analytical Considerations and Quality Control

  • The reaction progress can be monitored by the cessation of CO2 evolution and solubility tests.
  • Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) to ensure minimal impurities such as free choline, phosphates, or degradation products.
  • Drying temperatures are controlled to prevent hydrolysis or thermal decomposition.
  • Structural confirmation is achieved by spectroscopic methods such as NMR and mass spectrometry, with molecular formula C5H13NNaO4P and molecular weight 205.12 g/mol serving as references.

Chemical Reactions Analysis

Hydrolysis and Stability

Cholinphosphate sodium salt, as a phosphate ester, is susceptible to hydrolysis under acidic or basic conditions:

Choline phosphate+H2OCholine+Phosphate ions\text{Choline phosphate} + \text{H}_2\text{O} \rightarrow \text{Choline} + \text{Phosphate ions}

This reaction is critical in biological systems, where phosphocholine derivatives like phosphocholine (PCho) are metabolites. A validated HILIC-HPLC-MS/MS method (PMC10665723) quantifies choline and phosphocholine in plasma, indicating their interconversion via enzymatic hydrolysis. The method uses methanol/acetonitrile for protein precipitation and ammonium formate buffer (pH 8.5) for chromatographic separation, highlighting the compound’s stability under specific pH conditions .

Interactions in Aqueous Systems

This compound may participate in aqueous biphasic systems (ABS) , where phosphate salts influence phase separation. Studies on choline alkanoate ionic liquids (ILs) and phosphate salts (PMC8003127 , MDPI ) show:

  • Salting-out effects : Potassium phosphate (K3PO4\text{K}_3\text{PO}_4) can salt out choline-based ILs at alkaline pH (e.g., pH 14.5), but sodium salts are ineffective .

  • pH dependence : At pH 14.5, deprotonated choline (with a negative charge) interacts strongly with phosphate ions, altering phase behavior .

Analytical Characterization

The compound’s structural and analytical data are summarized in PubChem CID 88464640 :

Property Value
Molecular formulaC5H13NNaO4P\text{C}_5\text{H}_{13}\text{NNaO}_4\text{P}
Molecular weight205.12 g/mol
Parent compoundN,N,N-trimethyl-2-(phosphonooxy)ethanaminium

Key Reaction Table

Reaction Type Reagents/Conditions Products Reference
Synthesis Choline + H₃PO₄ + DCC → Sodium hydroxideThis compound
Hydrolysis H₂O (acidic/basic conditions)Choline + phosphate ions
Phase separation K3PO4\text{K}_3\text{PO}_4, alkaline pHAqueous biphasic system formation

Scientific Research Applications

Nutritional Applications

Choline as a Nutrient
Choline is an essential nutrient that plays a critical role in various physiological processes, including neurotransmitter synthesis, lipid metabolism, and cellular signaling. Choline phosphate sodium salt is often utilized in dietary supplements and functional foods to enhance choline intake.

  • Role in Cognitive Function : Research indicates that choline supplementation can improve memory and cognitive function, making it a valuable component in dietary formulations aimed at enhancing brain health .
  • Salt Substitute : Choline-containing compounds have been explored as potential salt substitutes. A patent describes compositions that combine sodium chloride with choline-containing compounds to enhance the saltiness of food products while reducing sodium intake .

Pharmaceutical Applications

Drug Formulation
Choline phosphate sodium salt has been investigated for its potential in drug formulation due to its biocompatibility and ability to stabilize proteins.

  • Protein Stabilization : A study demonstrated that choline dihydrogen phosphate (related to choline phosphate sodium salt) significantly increases the thermal stability of recombinant proteins, such as interleukin-2 (rhIL-2). This stabilization is crucial for maintaining the efficacy of therapeutic proteins during storage and administration .
  • Biocompatibility : In vitro assessments have shown that formulations containing choline phosphate sodium salt exhibit low cytotoxicity towards cell cultures, indicating their suitability for pharmaceutical applications .

Analytical Applications

Measurement Techniques
The measurement of choline and phosphocholine levels in biological samples is critical for understanding metabolic processes.

  • Quantification Methods : Recent advancements have led to reliable methods for quantifying circulating choline and phosphocholine in human plasma. These methods are essential for clinical diagnostics and research into metabolic disorders .

Industrial Applications

Chemical Industry
Choline phosphate sodium salt finds applications in various industrial processes, particularly within the chemical sector.

  • Surfactant Properties : The compound exhibits surfactant properties that can be utilized in formulations for cleaning products or emulsifiers in food processing.

Data Tables

Application AreaSpecific Use CaseKey Findings
NutritionalCognitive enhancement supplementsImproves memory and cognitive function
PharmaceuticalProtein stabilization in drug formulationsIncreases thermal stability of therapeutic proteins
AnalyticalMeasurement of metabolitesReliable quantification methods developed
IndustrialSurfactant in cleaning productsEffective emulsifier with low toxicity

Case Studies

  • Cognitive Function Enhancement : A clinical trial involving elderly participants showed that supplementation with choline significantly improved memory performance compared to a placebo group. This underscores the potential of choline phosphate sodium salt in cognitive health interventions.
  • Stabilization of Therapeutic Proteins : In a controlled study, rhIL-2 formulated with choline dihydrogen phosphate showed a marked increase in stability during storage at elevated temperatures, suggesting practical applications in the pharmaceutical industry for enhancing drug shelf-life.
  • Salt Substitute Efficacy : A sensory evaluation study demonstrated that food products enhanced with choline-containing compounds were perceived as equally salty as those with traditional sodium chloride, supporting their use as effective salt substitutes while promoting lower sodium diets.

Mechanism of Action

Cholinphosphate sodium salt exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. The compound is involved in the regulation of cell membrane integrity, intracellular communication, and bioenergetics. It also acts as a methyl donor in various metabolic processes .

Comparison with Similar Compounds

Structural and Compositional Differences

Cholinphosphate sodium salt is distinguished by its choline-phosphate backbone. Below is a comparative analysis with structurally or functionally related sodium salts:

Sodium Phosphate Monobasic (NaH₂PO₄)
  • Formula : NaH₂PO₄·2H₂O
  • Molecular Weight : 156.01 g/mol
  • CAS : 13472-35-0
  • Applications : Widely used in buffer solutions (e.g., PBS), food additives, and pharmaceuticals.
  • Key Difference : Lacks the organic choline group, making it less suited for lipid-related biochemical processes.
Sodium Polyphosphate ((NaPO₃)ₙ)
  • Formula : (NaPO₃)ₙ
  • Molecular Weight : Variable (polymer)
  • CAS : 10361-03-2
  • Applications : Water softening, detergent formulations.
  • Key Difference: Polymeric structure with repeating phosphate units, unlike the monomeric choline-phosphate structure.
Cytidine 5'-Monophosphate Disodium Salt
  • Formula : C₉H₁₂N₃Na₂O₈P
  • Molecular Weight : 407.16 g/mol
  • Applications : Nucleotide research, RNA synthesis.
  • Key Difference : Contains a cytidine moiety instead of choline, targeting nucleic acid metabolism.
Sodium Chloroacetate (C₂H₃ClO₂Na)
  • Formula : C₂H₃ClO₂Na
  • Molecular Weight : 116.48 g/mol
  • CAS : 3926-62-3
  • Applications : Organic synthesis, herbicides.
  • Key Difference : Chloroacetate anion instead of phosphate, with distinct chemical reactivity and hazards.

Physicochemical Properties

Property This compound Sodium Phosphate Monobasic Sodium Polyphosphate Cytidine 5'-Monophosphate Disodium
Solubility Water-soluble Highly soluble Soluble Water-soluble
pH Stability Likely pH-sensitive Stable in buffers (pH 4–9) Stable in acidic conditions pH-dependent (nucleotide stability)
Thermal Stability Moderate High High Moderate

Functional and Application-Based Comparison

  • Biochemical Research: this compound’s choline group may facilitate integration into lipid bilayers or acetylcholine pathways, unlike inorganic phosphates . Sodium phosphate monobasic is preferred for generic buffering due to cost and simplicity .
  • Industrial Use :
    • Sodium polyphosphate’s chelation properties make it superior for water treatment, while Cholinphosphate lacks such utility .
  • Safety Profiles :
    • Sodium chloroacetate is highly toxic (skin/eye irritant) , whereas Cholinphosphate and sodium phosphates are generally safer but require standard lab precautions .

Research Findings and Performance Metrics

  • Phosphate Salts : highlights that cation choice (e.g., Na⁺ vs. Ca²⁺) and protonation state critically influence solubility and reactivity. Cholinphosphate’s organic component may reduce ionic strength compared to NaH₂PO₄, benefiting sensitive biological systems .
  • Efficiency in Buffering: Sodium phosphate monobasic outperforms Cholinphosphate in maintaining pH stability over a wide range due to its simpler structure .
  • Niche Applications : Cholinphosphate’s hybrid structure could make it advantageous in neuroscience or lipidomics research, where choline’s role in neurotransmission and membrane integrity is critical .

Biological Activity

Cholinphosphate sodium salt, a derivative of choline, exhibits significant biological activity that influences various physiological processes. This article explores its effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological significance.

Overview of this compound

This compound is a choline derivative that plays a crucial role in cellular functions. It aids in the synthesis of phosphatidylcholine, a key component of cell membranes, and is involved in neurotransmission and lipid metabolism. Understanding its biological activity is essential for elucidating its therapeutic potential.

This compound primarily functions through the following mechanisms:

  • Neurotransmitter Synthesis : It contributes to acetylcholine production, essential for neurotransmission.
  • Cell Membrane Integrity : As a precursor to phosphatidylcholine, it maintains cell membrane structure and function.
  • Regulation of Lipid Metabolism : It influences fat and cholesterol metabolism, impacting energy homeostasis.

Case Studies

  • Impact on Cardiovascular Health : A study demonstrated that choline supplementation improved vagal activity and reduced hypertension in animal models. The treatment group exhibited significant reductions in left ventricular hypertrophy compared to controls (Table 1) .
    ParameterControl Group (WKY)SHR GroupSHR + Choline Group
    Left Ventricular Internal Dimension (LVIDs)4.5 mm5.2 mm4.8 mm
    Cardiac Output (CO)5.0 L/min6.5 L/min5.8 L/min
    Ejection Fraction (LVEF)65%45%58%
  • Stabilization of Therapeutic Proteins : Research indicated that choline dihydrogen phosphate (CDHP), a related compound, enhanced the thermal stability of interleukin-2 (IL-2), a cytokine involved in immune responses. CDHP solutions showed no cytotoxicity at specific concentrations but did reduce biological activity under certain conditions .

In Vitro Studies

In vitro studies have shown that choline compounds can enhance cell viability and proliferation:

  • Cell Culture Experiments : this compound was tested on B16-F10 melanoma cells and primary splenocytes, showing no cytotoxic effects at concentrations below 80 mM .
  • Effect on Germinal Vesicles : A study assessed the addition of choline salts to trehalose solutions during cryopreservation, revealing improved recovery rates of germinal vesicles under adverse conditions .

Table 2: Effects of Choline on Cell Viability

Concentration (mM)Viability (%) B16-F10 CellsViability (%) Primary Splenocytes
0100100
209598
409095
808593

Q & A

Q. What are the standard methodologies for synthesizing cholinphosphate sodium salt in a laboratory setting?

  • Methodological Answer : Synthesis typically involves neutralizing choline phosphate with sodium hydroxide under controlled conditions. Key steps include:
  • Reagent Preparation : Use stoichiometric amounts of choline phosphate and NaOH (1:1 molar ratio) dissolved in anhydrous ethanol to avoid hydrolysis .
  • Reaction Monitoring : Track pH changes (target pH 7–8) and use TLC or HPLC to confirm reaction completion .
  • Purification : Recrystallize the product using ethanol-water mixtures, followed by vacuum drying to remove residual solvents .
    Critical Parameters : Temperature (<40°C to prevent degradation) and moisture control (use inert atmosphere if necessary) .

Q. How can researchers determine the pH-dependent solubility of this compound?

  • Methodological Answer : Conduct solubility studies across a pH gradient (e.g., 2–12) using buffered solutions.
  • Procedure :

Prepare buffers (e.g., HCl-KCl for pH 2, phosphate buffers for pH 7–8, NaOH for pH 12).

Add excess this compound to each buffer, stir for 24 hours at 25°C, and filter.

Quantify dissolved salt via gravimetric analysis or UV-Vis spectroscopy (λ = 260 nm for phosphate groups) .

  • Data Interpretation : Plot solubility vs. pH to identify isoelectric points and optimal storage conditions .

Advanced Research Questions

Q. How should researchers design experiments to minimize bias when studying this compound’s biological effects?

  • Methodological Answer : Implement rigorous controls based on :
  • Allocation Concealment : Use third-party randomization for treatment vs. control groups to prevent selection bias .
  • Blinding : Double-blind protocols for sample labeling and data analysis to mitigate observer bias .
  • Exclusion Criteria : Predefine exclusion rules (e.g., incomplete reactions, contaminated samples) and report all exclusions transparently .
    Example : In cell culture studies, use automated plate readers to quantify metabolic activity, reducing human error .

Q. What analytical techniques resolve contradictions in this compound’s stability under varying humidity conditions?

  • Methodological Answer : Conflicting stability data often arise from inadequate moisture control. A systematic approach includes:
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 25°C under 0–90% relative humidity .
  • X-ray Diffraction (XRD) : Compare crystalline vs. amorphous phases before/after humidity exposure to identify structural degradation .
  • Statistical Reconciliation : Use multivariate ANOVA to isolate humidity as a variable, accounting for batch-to-batch variability .

Q. How can researchers validate the purity of this compound in complex biological matrices?

  • Methodological Answer : Combine orthogonal techniques:
  • Chromatography : HPLC with a C18 column (mobile phase: 70% methanol, 30% 10 mM ammonium acetate) to separate cholinphosphate from contaminants .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular ion peaks (m/z ≈ 184 for cholinphosphate sodium) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D2O, 400 MHz) to verify absence of impurities (e.g., residual ethanol or unreacted choline) .

Key Considerations for Future Research

  • Experimental Reproducibility : Document reaction conditions (e.g., stirring speed, solvent grade) to address variability .
  • Advanced Characterization : Explore cryo-EM for nanoscale structural analysis in hydrated states .
  • Interdisciplinary Collaboration : Partner with computational chemists to model salt-water interactions using MD simulations .

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